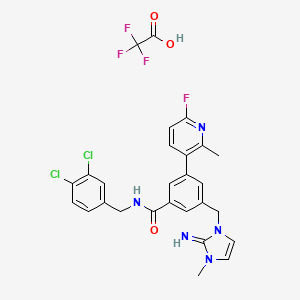

WDR5-IN-4 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPJMNSZVVBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23Cl2F4N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WDR5-IN-4 TFA: A Technical Guide to its Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes that regulate gene transcription, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes. Its role in oncogenesis has made it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of WDR5-IN-4 TFA, a potent and selective small molecule inhibitor of the WDR5-interaction (WIN) site. We will explore its mechanism of action, its profound effects on gene transcription, and provide detailed experimental protocols for its characterization.

Introduction to WDR5

WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It serves as a central hub for the assembly of various chromatin-modifying complexes. A key function of WDR5 is to present the histone H3 tail for methylation by the MLL/SET1 complexes, a process crucial for the activation of gene transcription. WDR5 achieves this by binding to a conserved "WIN" (WDR5-Interaction) motif present in its binding partners, including the MLL1-4, SETD1A, and SETD1B proteins. Beyond its role in histone methylation, WDR5 is also implicated in the recruitment of the MYC oncoprotein to chromatin, further highlighting its significance in cancer biology. Dysregulation of WDR5 activity has been linked to various cancers, making it a prime target for therapeutic intervention.[1][2][3]

This compound: A Potent WIN Site Inhibitor

This compound, also known as compound C6, is a high-affinity small molecule inhibitor that specifically targets the WIN site of WDR5.[4][5] The WIN site is a well-defined pocket on the surface of WDR5 that recognizes an arginine residue within the WIN motif of its binding partners. By occupying this site, this compound effectively disrupts the interaction between WDR5 and proteins like MLL1, thereby inhibiting the assembly and function of the associated histone methyltransferase complexes.

Mechanism of Action

The primary mechanism of action of this compound is the displacement of WDR5 from chromatin.[4][6] This displacement is rapid and leads to a significant reduction in the expression of WDR5 target genes. Notably, this effect on gene transcription occurs prior to any detectable changes in global histone H3 lysine 4 trimethylation (H3K4me3) levels, suggesting a direct impact on transcription rather than an immediate global epigenetic reprogramming.[6] The inhibition of WDR5's chromatin association leads to a cascade of downstream cellular events, including translational inhibition, nucleolar stress, and ultimately, p53-dependent apoptosis in sensitive cancer cell lines.[2][4][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical affinity and cellular activity.

| Parameter | Value | Assay | Reference |

| Dissociation Constant (Kd) | 0.1 nM | Not Specified | [4][5] |

| Cell Line | GI50 | Assay | Reference |

| MV4:11 (MLL-rearranged leukemia) | 3.20 µM | Cell Proliferation (3 days) | [4] |

| K562 (Chronic myeloid leukemia) | 25.4 µM | Cell Proliferation (3 days) | [4] |

Impact on Gene Transcription

This compound exerts a profound and specific impact on the transcriptional landscape of cancer cells. Its effects are primarily characterized by the repression of a distinct set of genes crucial for cell growth and proliferation.

Downregulation of Ribosomal Protein Genes (RPGs)

A primary and conserved effect of this compound is the downregulation of genes encoding ribosomal proteins (RPGs).[6][10] WDR5 is enriched at the promoters of a significant subset of RPGs.[6] By displacing WDR5 from these sites, this compound leads to a rapid and sustained decrease in their transcription. This targeted repression of RPGs disrupts ribosome biogenesis, leading to what is known as "ribosomal stress" or "nucleolar stress." This stress response is a key trigger for the activation of the p53 tumor suppressor pathway.[8][9]

Modulation of HOX Gene Expression

The MLL complexes, for which WDR5 is a core component, are well-known regulators of HOX gene expression, which are critical for development and are often dysregulated in cancer. This compound has been shown to modulate HOX gene expression. For instance, in the context of Rnf220+/- mice, intrauterine injection of this compound was found to promote the expression of Hox genes in the hindbrain.[4] This highlights the context-dependent effects of WDR5 inhibition on different gene sets.

Effects on MYC Target Genes

WDR5 plays a crucial role in recruiting the MYC oncoprotein to chromatin at a subset of its target genes, particularly those involved in protein synthesis.[2] By disrupting the chromatin association of WDR5, this compound can indirectly affect the expression of MYC target genes, contributing to its anti-proliferative effects.

Signaling Pathways Affected by this compound

The inhibition of WDR5 by this compound triggers distinct signaling pathways, with the p53 pathway being a central mediator of its anti-cancer effects.

Activation of the p53 Pathway

The repression of ribosomal protein genes and the resulting nucleolar stress are potent activators of the p53 tumor suppressor protein.[8][9] In response to this stress, ribosomal proteins can bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions. The sensitivity of cancer cells to this compound is often correlated with their p53 status.

Cell Cycle Arrest

Consistent with the activation of p53, treatment with this compound can induce cell cycle arrest. For example, in MV4:11 cells, this compound treatment leads to an arrest in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[4] This effect on the cell cycle is a direct consequence of the transcriptional changes induced by the inhibitor, particularly the upregulation of p53 target genes like p21.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., MV4:11, K562)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genome-wide binding sites of WDR5 and assess how this compound affects its chromatin occupancy.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Anti-WDR5 antibody and IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or an IgG control overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify WDR5 binding sites, and compare the peak intensities between this compound-treated and control samples.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the inhibitory effect of this compound on the interaction between WDR5 and a fluorescently labeled peptide derived from a binding partner (e.g., MLL1).

Materials:

-

Recombinant purified WDR5 protein

-

Fluorescently labeled peptide (e.g., biotinylated MLL1 WIN peptide)

-

Europium-labeled anti-tag antibody (e.g., anti-GST if WDR5 is GST-tagged) or Streptavidin-Europium

-

Allophycocyanin (APC)-labeled streptavidin or anti-peptide antibody

-

Assay buffer

-

This compound

-

384-well low-volume plates

-

TR-FRET-capable plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of WDR5, labeled peptide, and detection reagents in assay buffer.

-

Compound Dispensing: Dispense serial dilutions of this compound into the assay plate.

-

Protein-Peptide Incubation: Add WDR5 and the labeled peptide to the wells and incubate to allow for binding.

-

Detection Reagent Addition: Add the TR-FRET detection reagents (e.g., Streptavidin-Europium and anti-GST-APC) and incubate in the dark.

-

Signal Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader after a time delay to reduce background fluorescence.

-

Data Analysis: Calculate the TR-FRET ratio and plot the inhibition curve to determine the IC50 value.

AlphaLISA Assay

This is another sensitive biochemical assay to measure the disruption of the WDR5-MLL interaction by this compound.

Materials:

-

Recombinant purified WDR5 (e.g., His-tagged)

-

Recombinant purified MLL1 fragment containing the WIN motif (e.g., GST-tagged)

-

AlphaLISA acceptor beads (e.g., anti-His coated)

-

AlphaLISA donor beads (e.g., anti-GST coated)

-

Assay buffer

-

This compound

-

384-well ProxiPlates

-

AlphaLISA-capable plate reader

Procedure:

-

Reagent and Compound Preparation: Prepare solutions of WDR5, MLL1, and serial dilutions of this compound in assay buffer.

-

Reaction Setup: In the ProxiPlate, mix WDR5, MLL1, and this compound and incubate.

-

Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.

-

Signal Measurement: Read the plate on an AlphaLISA-capable reader.

-

Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a powerful research tool for dissecting the multifaceted roles of WDR5 in gene transcription and cancer biology. Its mechanism of action, centered on the displacement of WDR5 from chromatin and the subsequent repression of ribosomal protein genes, provides a clear rationale for its anti-proliferative and pro-apoptotic effects. The detailed experimental protocols provided in this guide will enable researchers to further investigate the therapeutic potential of targeting the WDR5 WIN site in various cancer contexts. The continued exploration of WDR5 inhibitors like this compound holds significant promise for the development of novel epigenetic therapies.

References

- 1. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 8. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition | eLife [elifesciences.org]

- 9. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]

- 10. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

WDR5-IN-4 TFA: A Catalyst for p53-Dependent Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of WDR5-IN-4 TFA in inducing p53-dependent apoptosis, a critical mechanism for its anti-cancer activity. WDR5 (WD repeat-containing protein 5) is a key scaffolding protein involved in chromatin modification and gene regulation, and its inhibition has emerged as a promising therapeutic strategy in various malignancies. This compound, a potent and specific inhibitor of the WDR5-interaction (WIN) site, disrupts the functions of WDR5, leading to a cascade of cellular events culminating in programmed cell death. This document details the molecular mechanism of action of this compound, presents quantitative data on its effects on cancer cells, provides detailed protocols for key experimental assays, and visualizes the involved signaling pathways and experimental workflows.

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved protein that plays a crucial role in assembling and stabilizing various protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes.[1] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1] Dysregulation of WDR5 and the MLL complex is implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and other hematological malignancies.[2]

This compound, also known as compound C6, is a small molecule inhibitor that targets the "WIN" (WDR5-interaction) site of WDR5 with high affinity.[3][4] The WIN site is a conserved pocket on the surface of WDR5 that recognizes and binds to a specific arginine-containing motif present in its interaction partners, including the MLL1 protein.[1] By competitively binding to the WIN site, this compound disrupts the interaction between WDR5 and its partner proteins, thereby inhibiting the assembly and function of the MLL complex and other WDR5-containing complexes.[3][5] This disruption of WDR5 function triggers a cellular stress response that ultimately leads to p53-dependent apoptosis in cancer cells.[3][6]

Mechanism of Action: Induction of p53-Dependent Apoptosis

The primary mechanism by which this compound induces apoptosis is through the activation of the p53 tumor suppressor pathway, initiated by nucleolar stress.[2][3]

Disruption of Ribosomal Biogenesis and Nucleolar Stress

Inhibition of WDR5 by this compound leads to the displacement of WDR5 from chromatin.[3] This displacement results in the transcriptional repression of genes involved in ribosome biogenesis and protein synthesis.[3] The subsequent disruption of ribosome production leads to an accumulation of free ribosomal proteins, such as RPL5 and RPL11. This state of impaired ribosome synthesis is known as nucleolar stress.[3]

p53 Activation

Under normal cellular conditions, the p53 protein is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. During nucleolar stress, the excess ribosomal proteins, RPL5 and RPL11, bind to MDM2 and inhibit its E3 ligase activity.[3] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation in the nucleus.[3]

Induction of Apoptosis

Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic genes. This includes members of the Bcl-2 family, such as Bax, which promote the release of cytochrome c from the mitochondria. Cytochrome c release triggers the activation of a cascade of caspases, including the executioner caspase-3, which cleaves key cellular substrates, such as PARP-1, ultimately leading to the dismantling of the cell and apoptotic cell death.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound (referred to as C6 in the cited literature) on various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 0.1 nM | - | [4] |

| GI50 (3 days) | 3.20 µM | MV4;11 (MLL-rearranged leukemia) | [4] |

| GI50 (3 days) | 25.4 µM | K562 (Chronic myeloid leukemia) | [4] |

| GI50 (3 days) | 6.43 µM | MOLM-13 (MLL-rearranged leukemia) | [7] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in MV4;11 Cells

| Assay | Treatment | Duration | Result | Reference |

| Cell Cycle Analysis | 2 µM this compound | 6 days | Increase in sub-G1 cell population | [4] |

| Annexin V Staining | 2 µM this compound | 3 days | ~20% Annexin V positive cells | [3] |

| Annexin V Staining | 2 µM this compound | 6 days | ~40% Annexin V positive cells | [3] |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MV4;11 Cells

| Protein | Treatment | Duration | Effect | Reference |

| Cleaved PARP-1 | 2 µM this compound | 24 - 72 hours | Increased levels | [3] |

| p53 | 2 µM this compound | 24 hours | Increased levels | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

-

Cancer cell lines (e.g., MV4;11, K562)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and resume growth overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and calculate the GI50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired duration.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

Objective: To detect changes in the expression of p53 and apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-cleaved PARP-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Structural Basis of WDR5-IN-4 TFA Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of WDR5-IN-4 TFA-mediated inhibition of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein implicated in various cancers through its role in chromatin modification complexes and its interaction with oncoproteins like MLL1 and MYC. This compound, also known as compound C6, is a highly potent small molecule inhibitor that targets the WDR5 interaction (WIN) site, offering a promising avenue for therapeutic intervention.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the structural underpinnings of this inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant WDR5 inhibitors, facilitating a comparative analysis of their potency and efficacy.

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| This compound (C6) | 0.1 nM | Not Specified | [1][2] |

| C3 | 1.3 nM | Not Specified | [3] |

| OICR-9429 | 93 ± 28 nM | Not Specified | |

| MM-589 | Sub-nanomolar | Not Specified | [4] |

| Compound | Cell Line | GI50 | Assay Method | Reference |

| This compound (C6) | MV4:11 (MLL-rearranged) | 3.20 µM | CellTiter-Glo | [1][2] |

| This compound (C6) | K562 | 25.4 µM | CellTiter-Glo | [1][2] |

| C16 | Multiple GBM CSCs | 0.4 - 6.6 µM | CellTiter-Glo | [5] |

| Compound | IC50 | Assay | Reference |

| MM-102 | Low-nanomolar | MLL1 HMT activity | [4] |

| OICR-9429 | Not Specified | Not Specified |

Core Signaling Pathway and Inhibition Model

WDR5 plays a crucial role in gene regulation by acting as a scaffold for various protein complexes, including the MLL1 histone methyltransferase complex. The interaction between WDR5 and MLL1 is mediated by the WIN site on WDR5, which recognizes a specific arginine-containing motif on MLL1. This interaction is essential for the proper function of the MLL1 complex and the subsequent methylation of histone H3 at lysine 4 (H3K4me), a mark associated with active gene transcription.

This compound acts as a competitive inhibitor by binding to the WIN site of WDR5, thereby preventing its interaction with MLL1 and other WIN-motif containing proteins.[1][2] This disruption of the WDR5-MLL1 complex leads to the displacement of WDR5 from chromatin, particularly at the promoters of a subset of genes, including those encoding ribosomal proteins.[3] The resulting decrease in the expression of these genes triggers a cascade of cellular events, including translational inhibition, nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells.[3]

Structural Basis of Inhibition

The crystal structure of WDR5 in complex with a potent WIN site inhibitor (PDB ID: 6DYA), a close analog of this compound, reveals the precise molecular interactions that drive its high-affinity binding.[6] The inhibitor occupies the deep, arginine-binding pocket of the WIN site. Key interactions include:

-

Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with the side chains of conserved residues within the WIN site, mimicking the interactions of the native arginine residue of MLL1.

-

Hydrophobic Interactions: The aromatic and aliphatic moieties of the inhibitor engage in extensive hydrophobic interactions with nonpolar residues lining the pocket, contributing significantly to its binding affinity.

-

Cation-π Interactions: The positively charged group of the inhibitor participates in cation-π stacking interactions with the aromatic rings of phenylalanine residues in the WIN site.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the inhibition of WDR5 by this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to quantify the binding affinity of inhibitors to WDR5.

-

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to WDR5 and an acceptor fluorophore (e.g., a fluorescently labeled WIN peptide). Inhibition of the WDR5-peptide interaction by a compound like this compound leads to a decrease in the FRET signal.[7][8][9]

-

Methodology:

-

Recombinant human WDR5 protein is labeled with a long-lifetime donor fluorophore.

-

A synthetic peptide corresponding to the WDR5-binding motif of a known interaction partner (e.g., MLL1) is labeled with an acceptor fluorophore.

-

The labeled WDR5 and peptide are incubated in a microplate in the presence of varying concentrations of the test inhibitor (this compound).

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can then be calculated from the IC50 values.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

-

Methodology:

-

Cancer cells (e.g., MV4:11, K562) are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

The plate is incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luciferase reaction.

-

Luminescence is measured using a plate reader.

-

The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell viability against the inhibitor concentration.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genomic regions where WDR5 is bound and to assess the displacement of WDR5 from these regions upon inhibitor treatment.[10][11][12][13][14]

-

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes. The associated DNA is then purified and sequenced to identify the binding sites.

-

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody against WDR5 is used to immunoprecipitate the WDR5-bound chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for next-generation sequencing.

-

Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of WDR5 enrichment.

-

A comparison of WDR5 binding profiles between inhibitor-treated and control cells reveals the extent of WDR5 displacement from chromatin.

-

Conclusion

This compound is a potent and specific inhibitor of the WDR5 WIN site, demonstrating significant anti-proliferative effects in cancer cell lines. Its mechanism of action, involving the displacement of WDR5 from chromatin and subsequent induction of translational stress and apoptosis, provides a strong rationale for its further development as a therapeutic agent. The detailed structural and experimental data presented in this guide offer a comprehensive understanding of the core principles underlying this compound inhibition, providing a valuable resource for researchers in the field of drug discovery and cancer biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 4. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Molecular Devices Support Portal [support.moleculardevices.com]

- 8. poly-dtech.com [poly-dtech.com]

- 9. dcreport.org [dcreport.org]

- 10. encodeproject.org [encodeproject.org]

- 11. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 13. ChIP-Seq | Core Bioinformatics group [corebioinf.stemcells.cam.ac.uk]

- 14. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

WDR5-IN-4 TFA: A Technical Guide to its Impact on Histone H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WDR5-IN-4 TFA is a potent and specific inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein within the MLL/SET1 family of histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This modification is a key epigenetic mark associated with active gene transcription. By targeting the WDR5-interaction (WIN) site, this compound disrupts the assembly and function of these complexes, leading to a downstream reduction in H3K4 methylation and altered gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on H3K4 methylation, and detailed experimental protocols for its characterization.

Introduction to WDR5 and H3K4 Methylation

Histone H3 lysine 4 (H3K4) methylation is a crucial epigenetic modification that plays a pivotal role in regulating gene expression. This modification exists in three states: mono-, di-, and tri-methylation (H3K4me1, H3K4me2, and H3K4me3), each with distinct genomic localizations and functions. H3K4me3 is predominantly found at the transcription start sites (TSSs) of active genes, while H3K4me1 is enriched at enhancers.

The deposition of these methyl marks is catalyzed by a family of enzymes known as histone methyltransferases (HMTs). The MLL (Mixed Lineage Leukemia)/SET1 family of complexes are the primary enzymes responsible for H3K4 methylation in mammals. These multi-subunit complexes require a core set of proteins for their stability and catalytic activity. One such essential component is WDR5.[1][2] WDR5 acts as a scaffold, facilitating the interaction between the catalytic subunit (e.g., MLL1) and other core components, such as RBBP5, ASH2L, and DPY30, collectively known as the WRAD complex.[3][4][5] The integrity of this complex is paramount for efficient H3K4 methylation.[1][2]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the "WIN" (WDR5-Interaction) site of WDR5. This site is a conserved pocket on the surface of WDR5 that recognizes and binds to a specific arginine-containing motif present in MLL proteins. By competitively binding to this WIN site, this compound prevents the interaction between WDR5 and MLL, thereby disrupting the formation and function of the MLL/SET1 complexes. This disruption leads to a reduction in the catalytic activity of the complex and a subsequent decrease in global and locus-specific H3K4 methylation.

Quantitative Impact on Histone H3K4 Methylation

While specific quantitative data for this compound's direct impact on H3K4 methylation levels is not extensively published, studies on other WDR5 inhibitors and degraders provide valuable insights into the expected effects. The inhibition of the WDR5-MLL interaction is anticipated to lead to a dose- and time-dependent reduction in H3K4 methylation levels.

| Inhibitor/Method | Cell Line | Target | Effect on H3K4 Methylation | Reference |

| WDR5-47 (WDR5 inhibitor) | PANC02 (pancreatic cancer) | H3K4me3 | Dose-dependent decrease | [1] |

| MS67 (WDR5 degrader) | Eμ-Myc cells | H3K4me1/2/3 | Reduction in global H3K4 methylation levels | [6] |

| WDR5 depletion (RNAi) | HCT116, SW620, RKO (colon cancer) | H3K4me3 | Reduced H3K4me3 levels | [7] |

| OICR-9429 (WDR5 inhibitor) | Colon cancer cell lines | H3K4me3 | Reduced H3K4me3 levels | [7] |

Signaling Pathway

The WDR5-containing histone methyltransferase complex plays a central role in the regulation of gene transcription through H3K4 methylation. The following diagram illustrates the core components of this pathway and the inhibitory action of this compound.

Caption: WDR5-MLL/SET1 complex and the inhibitory mechanism of this compound.

Experimental Protocols

Western Blotting for Histone H3K4 Methylation

This protocol details the procedure for assessing global changes in H3K4 methylation levels upon treatment with this compound.

1. Cell Culture and Treatment:

-

Culture cells of interest to 70-80% confluency.

-

Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).

2. Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Neutralize the acid with 2 M NaOH.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

4. SDS-PAGE and Electrotransfer:

-

Denature 10-20 µg of histone extract per lane by boiling in SDS-PAGE loading buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9]

-

Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the methylated H3 bands to the total H3 band intensity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the workflow for identifying genome-wide changes in H3K4 methylation patterns following treatment with this compound.

1. Cell Treatment and Cross-linking:

-

Treat cells with this compound and a vehicle control as described in the Western blot protocol.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with antibodies specific for H3K4me1, H3K4me2, H3K4me3, or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. DNA Elution and Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

5. Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).

-

Perform high-throughput sequencing.

6. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment for each H3K4 methylation mark.

-

Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.

-

Annotate the differential peaks to nearby genes and perform pathway analysis.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow to assess the impact of this compound on H3K4 methylation.

Caption: Experimental workflow for analyzing this compound's effects.

Conclusion

This compound represents a powerful chemical probe for studying the role of WDR5 and H3K4 methylation in gene regulation and disease. By disrupting the WDR5-MLL interaction, this inhibitor provides a valuable tool to dissect the downstream consequences on the epigenome and cellular function. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the impact of this compound and similar compounds on histone H3K4 methylation. Further quantitative studies on this compound are warranted to fully elucidate its precise effects on the different states of H3K4 methylation and to advance its potential as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 3. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Histone western blot protocol | Abcam [abcam.com]

Downstream Targets of WDR5-IN-4 TFA Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat domain 5 (WDR5) has emerged as a critical scaffolding protein in numerous epigenetic regulatory complexes, playing a pivotal role in orchestrating gene expression. Its involvement in the assembly and function of histone methyltransferase complexes, particularly the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation, has positioned it as a key player in both normal development and oncogenesis.[1][2][3] The aberrant activity of WDR5 has been implicated in a variety of cancers, including leukemia, breast cancer, prostate cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[2][4][5]

WDR5-IN-4 is a potent and specific small-molecule inhibitor that targets the "WIN" (WDR5 interaction) site of WDR5 with high affinity.[6][7] This guide provides a comprehensive technical overview of the downstream molecular targets and cellular consequences of WDR5-IN-4 TFA treatment, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic therapy.

Mechanism of Action of this compound

WDR5-IN-4 acts as a competitive inhibitor of the WDR5 WIN site, a conserved arginine-binding pocket that is crucial for the interaction of WDR5 with its binding partners, including the MLL1 protein.[6][8] By occupying this site, WDR5-IN-4 effectively displaces WDR5 from its chromatin-associated complexes.[6][8] This disruption initiates a cascade of downstream events, primarily impacting transcriptional regulation and cellular homeostasis. The primary mechanisms of action are twofold: the disruption of H3K4 methylation and the suppression of protein synthesis gene expression.

Core Downstream Effects of this compound Treatment

Inhibition of H3K4 Methylation and Transcriptional Dysregulation

A primary and well-established consequence of WDR5 inhibition is the disruption of the MLL/SET1 histone methyltransferase complexes.[2] This leads to a global reduction in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][5] The treatment with WDR5 inhibitors has been shown to decrease H3K4me3 levels, leading to the transcriptional repression of key oncogenes.[5]

Suppression of Protein Synthesis and Induction of Nucleolar Stress

A more recently elucidated and critical downstream effect of WDR5 inhibition is the displacement of WDR5 from the chromatin of protein synthesis genes (PSGs), which include genes encoding ribosomal proteins and other components of the translation machinery.[8][9] This leads to a significant downregulation of PSG expression, resulting in impaired ribosome biogenesis and a subsequent reduction in global protein synthesis.[8][9] The ensuing "nucleolar stress" triggers the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

Impact on MYC-Driven Oncogenesis

The oncoprotein MYC is a master transcriptional regulator that is frequently deregulated in cancer. WDR5 has been identified as a critical cofactor for MYC, facilitating its recruitment to chromatin and the subsequent activation of its target genes.[1][3] WDR5-IN-4 treatment, by displacing WDR5 from chromatin, can indirectly inhibit MYC-driven transcriptional programs, thereby contributing to its anti-cancer activity.[3]

Quantitative Analysis of this compound Effects

The following tables summarize the quantitative data on the binding affinity, cellular potency, and downstream effects of this compound and related WIN-site inhibitors.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line | Reference |

| Kd for WDR5 | 0.1 nM | - | [6][7] |

| GI50 | 3.20 µM | MV4;11 (MLL-rearranged leukemia) | [6][7] |

| GI50 | 25.4 µM | K562 (Chronic myeloid leukemia) | [6][7] |

Table 2: Downstream Cellular Effects of this compound

| Cellular Effect | Cell Line | Treatment Conditions | Quantitative Measurement | Reference |

| Apoptosis Induction | MV4;11 | 2 µM, 6 days | Increase in sub-G1 cell population | [6][7] |

| Cell Cycle Arrest | MV4;11 | 2 µM, 6 days | Arrest at sub-G1 phase | [6][7] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where WDR5 is displaced by this compound.

Protocol Outline:

-

Cell Culture and Treatment: Culture cancer cells (e.g., MV4;11) to ~80% confluency and treat with either DMSO (vehicle control) or this compound at the desired concentration and time point.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Perform a series of washes to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of WDR5 enrichment. Compare the WDR5 binding profiles between DMSO and this compound-treated samples to identify regions of WDR5 displacement.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis following this compound treatment.

Protocol Outline:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound represents a promising class of targeted therapeutics that exploit the epigenetic vulnerabilities of cancer cells. Its multifaceted mechanism of action, encompassing the disruption of H3K4 methylation, suppression of protein synthesis, and inhibition of MYC-driven oncogenesis, underscores the central role of WDR5 in maintaining the malignant state. The downstream consequences of this compound treatment, including the induction of nucleolar stress and p53-dependent apoptosis, provide a strong rationale for its continued investigation and development as an anti-cancer agent. This technical guide provides a foundational understanding of the downstream targets of this compound, offering valuable insights for researchers dedicated to advancing the field of epigenetic cancer therapy.

References

- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

WDR5-IN-4 TFA and its Role in Inducing Nucleolar Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of WDR5-IN-4 TFA, a potent and selective inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a crucial scaffolding protein involved in the regulation of gene expression, and its inhibition has emerged as a promising strategy in cancer therapy. This document details the mechanism of action of this compound, with a particular focus on its ability to induce nucleolar stress, leading to p53-dependent apoptosis in cancer cells. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's activity and its investigation.

Introduction to WDR5 and Nucleolar Stress

WD repeat-containing protein 5 (WDR5) is a highly conserved protein that acts as a critical component of multiple protein complexes, including the MLL/SET histone methyltransferases, which are responsible for histone H3 lysine 4 (H3K4) methylation, a key mark of active transcription[1][2]. WDR5 contains a central channel with a "WIN" (WDR5-interaction) site that binds to specific arginine-containing motifs in its partner proteins, thereby scaffolding the assembly of these regulatory complexes on chromatin[3][4]. Given its role in gene regulation, aberrant WDR5 activity has been implicated in various cancers[5].

Nucleolar stress is a cellular response to impaired ribosome biogenesis, a fundamental process for cell growth and proliferation that primarily occurs in the nucleolus. Disruption of any step in this intricate process, from ribosomal DNA (rDNA) transcription to ribosome assembly, can trigger a signaling cascade that ultimately leads to cell cycle arrest and apoptosis, often mediated by the tumor suppressor protein p53[1][5][6].

This compound: A Potent WIN Site Inhibitor

This compound (also known as compound C6) is a small molecule inhibitor that specifically targets the WIN site of WDR5 with high affinity[7][8]. By binding to the WIN site, this compound competitively inhibits the interaction of WDR5 with its binding partners, leading to its displacement from chromatin[5][7][9]. This displacement has profound effects on the transcription of WDR5 target genes, a significant portion of which are ribosomal protein genes (RPGs)[2][5].

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) for WDR5 | 0.1 nM | [7][8] |

Table 1: Binding Affinity of this compound. This table shows the high-affinity binding of this compound to its target protein, WDR5.

| Cell Line | GI50 (µM) | Treatment Duration | Reference |

| MV4:11 (MLL-rearranged leukemia) | 3.20 | 3 days | [7][8] |

| K562 (Chronic myeloid leukemia) | 25.4 | 3 days | [7][8] |

Table 2: Anti-proliferative Activity of this compound. This table presents the half-maximal growth inhibition (GI50) values of this compound in different cancer cell lines, highlighting its potency, particularly in MLL-rearranged leukemia cells.

Mechanism of Action: Linking WDR5 Inhibition to Nucleolar Stress

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of nucleolar stress, which culminates in p53-mediated apoptosis[1][5][9]. The key steps in this signaling pathway are outlined below.

Caption: Signaling cascade initiated by this compound.

Displacement of WDR5 from Chromatin

This compound's binding to the WIN site prevents WDR5 from associating with chromatin at the promoter regions of a specific subset of genes, most notably the ribosomal protein genes (RPGs)[2][5].

Downregulation of Ribosomal Protein Gene Expression

The displacement of WDR5 from RPG promoters leads to a rapid and sustained decrease in their transcription[5]. This reduction in the availability of ribosomal proteins is a direct trigger for nucleolar stress.

Induction of Nucleolar Stress and p53 Activation

The impaired ribosome biogenesis resulting from reduced RPG expression activates a nucleolar stress response[1]. This stress response leads to the stabilization and activation of the p53 tumor suppressor protein[5][9].

p53-Mediated Apoptosis

Activated p53 then transcriptionally upregulates the expression of pro-apoptotic genes, ultimately leading to programmed cell death in the cancer cells[5]. The dependence of this compound's cytotoxic effects on a functional p53 pathway has been experimentally demonstrated[3].

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the connection between this compound and nucleolar stress.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound.

-

Cell Seeding: Plate cancer cells (e.g., MV4:11, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well and measure luminescence according to the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence readings to the DMSO control and calculate the GI50 values using a suitable software (e.g., GraphPad Prism).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to demonstrate the displacement of WDR5 from chromatin upon treatment with this compound.

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO for a specified time (e.g., 4 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-WDR5 antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for RPG promoters or by next-generation sequencing (ChIP-Seq) to assess genome-wide WDR5 occupancy.

RNA-Sequencing (RNA-Seq) Analysis

This protocol is used to identify the genes whose expression is altered by this compound treatment.

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from the extracted RNA, including steps for rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment. Gene Ontology (GO) analysis can be performed to identify enriched biological pathways.

Apoptosis Assay

This protocol is for quantifying the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound (e.g., 2 µM) or DMSO for a specified period (e.g., 6 days).

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A representative experimental workflow.

Conclusion

This compound is a powerful chemical probe for studying the functions of WDR5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the displacement of WDR5 from chromatin and the subsequent induction of nucleolar stress and p53-dependent apoptosis, provides a clear rationale for its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and to explore its utility in various cancer contexts. A thorough understanding of the intricate connection between WDR5 inhibition and the nucleolar stress response will be pivotal in advancing the clinical translation of this class of inhibitors.

References

- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]

- 4. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WDR5-IN-4 TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of WDR5-IN-4 TFA, a potent and selective inhibitor of the WD repeat-containing protein 5 (WDR5). This compound targets the WDR5-interaction (WIN) site, disrupting its interaction with key binding partners and leading to anti-proliferative effects in various cancer cell lines. These guidelines cover the mechanism of action, preparation and storage, and detailed protocols for common in vitro cell culture experiments, including cell viability assays and analysis of downstream signaling.

Introduction

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple epigenetic regulatory complexes, most notably the MLL/SET histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2] By binding to the WIN site of WDR5, small molecule inhibitors can displace it from chromatin, thereby disrupting the expression of target genes.[3][4] this compound is a high-affinity inhibitor of the WDR5 WIN site with a dissociation constant (Kd) of 0.1 nM.[5][6] Its primary mechanism of action involves the displacement of WDR5 from chromatin, leading to a reduction in the expression of genes involved in protein synthesis.[3][4] This subsequently induces nucleolar stress, translational inhibition, and p53-dependent apoptosis in cancer cells.[3] These characteristics make this compound a valuable tool for cancer research and drug development.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MV4:11 | MLL-rearranged Leukemia | GI50 (3 days) | 3.20 µM | [5][6] |

| K562 | Chronic Myelogenous Leukemia | GI50 (3 days) | 25.4 µM | [5][6] |

| MV4:11 | MLL-rearranged Leukemia | Apoptosis Induction | Observed at 2 µM (6 days) | [5][6] |

| MV4:11 | MLL-rearranged Leukemia | Cell Cycle Arrest | Sub-G1 phase at 2 µM (6 days) | [5][6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (M.W. 612.65 g/mol ), add 163.29 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[5]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] When stored under nitrogen and away from moisture, stability is enhanced.[5]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework. Specific details may need to be optimized for your cell line and assay kit.

Experimental Workflow:

Caption: Workflow for a cell viability assay.

Procedure:

-

Cell Seeding: Seed your cells of interest (e.g., MV4:11, K562) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. A typical concentration range to test would be 0-50 µM.[5][6] Include a DMSO-only control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the DMSO control.

-

Incubation: Incubate the plate for the desired time period, for example, 3 days.[5][6]

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence according to the assay protocol. Normalize the data to the DMSO-treated control cells and plot the results to determine the GI50 (concentration that causes 50% inhibition of cell growth).

Western Blot Analysis for Downstream Effects

This protocol can be used to assess changes in protein expression levels, such as those involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) or cell cycle regulation, following treatment with this compound.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2 µM for MV4:11 cells) and for the appropriate duration (e.g., 6 days for apoptosis induction).[5][6] Include a DMSO-treated control.

-

Cell Lysis: After treatment, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved PARP, anti-p53) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Concluding Remarks

This compound is a powerful research tool for investigating the roles of WDR5 in gene regulation and cancer biology. The protocols provided here offer a starting point for utilizing this inhibitor in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful handling and storage of the compound are essential for maintaining its activity.

References

- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 2. WDR5 associates with histone H3 methylated at K4 and is essential for H3 K4 methylation and vertebrate development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

How to dissolve and store WDR5-IN-4 TFA for long-term use

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide protocols for the dissolution and long-term storage of WDR5-IN-4 TFA, a potent inhibitor of the WIN site of WD repeat-containing protein 5 (WDR5), to ensure its stability and efficacy in experimental settings.

Product Information

This compound (Trifluoroacetate salt) is a high-affinity small molecule inhibitor targeting the WDR5-interaction (WIN) site.[1][2][3] WDR5 is a critical scaffolding protein involved in the assembly of histone methyltransferase complexes, such as MLL/SET, and plays a key role in gene regulation.[2][4][5] It is also recognized as a crucial cofactor for the MYC oncoprotein, implicating it in the progression of various cancers.[6][7] Inhibition of the WDR5 WIN site can displace it from chromatin, leading to the suppression of target gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][2][8]

Quantitative Data Summary

For optimal experimental outcomes, proper handling and storage of this compound are essential. The following table summarizes the key quantitative data for the dissolution and storage of this compound.

| Parameter | Value | Source |

| Storage of Solid | Store as a powder at -20°C for up to 3 years or 4°C for up to 2 years. | [9] |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Recommended Stock Conc. | 10 mM | [1] |

| Long-Term Storage (Stock) | Aliquot and store at -80°C for up to 6 months. | [1][9] |

| Short-Term Storage (Stock) | Aliquot and store at -20°C for up to 1 month. | [1][9] |

| Storage Precautions | Store under nitrogen, away from moisture. Avoid repeated freeze-thaw cycles. | [1][10] |

| Molecular Weight | 612.41 g/mol | [11] |

Experimental Protocols

Preparation of a 10 mM Stock Solution

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound, as TFA salts can be moisture-sensitive.[10]

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 612.41 g/mol ), you would add 163.3 µL of DMSO.

-

Calculation: (1 mg / 612.41 g/mol ) / (10 mmol/L) = 0.0001633 L = 163.3 µL

-

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.

-

Solubilization: Vortex the solution gently for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a water bath (37°C) for a short period can aid dissolution.

-

Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[1][9]

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Long-Term Storage Protocol

Protocol:

-

Immediate Storage: Immediately after aliquotting, place the stock solution aliquots in a freezer.

-

Optimal Temperature: For long-term stability (up to 6 months), store the aliquots at -80°C.[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1]

-

Protection from Moisture: Ensure the storage container is sealed tightly to protect the compound from moisture. Storing under an inert gas like nitrogen is recommended for optimal stability.[1]

-

Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Before opening, centrifuge the tube briefly to collect the entire volume at the bottom.

-